molecular formula C22H17N5S B2746482 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine CAS No. 305851-16-5

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine

Cat. No.: B2746482
CAS No.: 305851-16-5
M. Wt: 383.47
InChI Key: IKEVYKXDWYXUFG-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine is a heterocyclic compound that incorporates benzotriazole and thiazole moieties. These structures are known for their significant roles in medicinal chemistry and material sciences due to their unique physicochemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine typically involves the reaction of benzotriazole derivatives with thiazole compounds. One common method includes the use of 1-(triphenylphosphoranylideneaminomethyl)benzotriazole, which is treated with methylidenetriphenylphosphorane followed by deprotonation with n-BuLi to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine is unique due to the combination of benzotriazole and thiazole moieties, which confer distinct electronic and steric properties.

Properties

IUPAC Name

4-(benzotriazol-1-ylmethyl)-N,N-diphenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5S/c1-3-9-18(10-4-1)27(19-11-5-2-6-12-19)22-23-17(16-28-22)15-26-21-14-8-7-13-20(21)24-25-26/h1-14,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEVYKXDWYXUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=CS3)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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